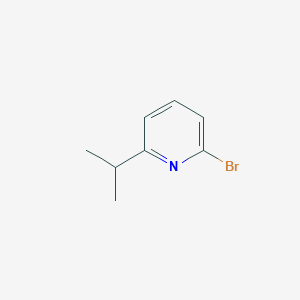

2-Bromo-6-isopropylpyridine

Description

Strategic Utility of 2-Bromo-6-isopropylpyridine in Organic Synthesis

This compound is a disubstituted pyridyl halide with the chemical formula C₈H₁₀BrN. guidechem.com Its strategic utility in organic synthesis is derived from the specific placement and nature of its two substituents: the bromo group at the 2-position and the isopropyl group at the 6-position.

The bromine atom at the 2-position is the primary site of reactivity. It can function as an effective leaving group in nucleophilic aromatic substitution reactions and, more significantly, serves as a key coupling partner in a variety of powerful transition-metal-catalyzed reactions, such as the Suzuki and Buchwald-Hartwig amination reactions. cymitquimica.comacs.org This allows for the precise and efficient formation of new carbon-carbon and carbon-nitrogen bonds, respectively. The isopropyl group, located adjacent to the nitrogen atom and on the opposite side of the ring from the bromine, exerts both steric and electronic influence on the molecule's reactivity. cymitquimica.com This steric bulk can direct the approach of reagents to other positions on the ring and can influence the stability and conformation of reaction intermediates and final products.

These features make this compound a valuable intermediate in the development of new pharmaceuticals and agrochemicals, where precise control over molecular architecture is essential for biological activity. cymitquimica.comchembk.com Research has demonstrated the use of substituted bromopyridines in the synthesis of molecules with applications in materials science, such as those exhibiting unique photophysical properties like mechanochromic luminescence. acs.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1037223-35-0 sigmaaldrich.comangenechemical.com |

| Molecular Formula | C₈H₁₀BrN guidechem.com |

| Molecular Weight | 200.08 g/mol sigmaaldrich.com |

| Appearance | Colorless to light yellow liquid cymitquimica.comchembk.com |

| Boiling Point | ~209 °C chembk.com |

| Density | ~1.18 g/mL chembk.com |

| IUPAC Name | 2-bromo-6-(propan-2-yl)pyridine guidechem.com |

Importance of Halogenated Pyridines in Retrosynthetic Analysis

Retrosynthetic analysis is a foundational strategy in organic synthesis where a target molecule is mentally deconstructed into simpler, commercially available precursors. amazonaws.com In this process, halogenated pyridines, including this compound, are recognized as critically important building blocks or "synthons." amazonaws.com

The carbon-halogen bond is one of the most powerful and intuitive disconnections a synthetic chemist can make. amazonaws.com When analyzing a complex target molecule containing a substituted pyridine (B92270) core, a chemist can retrospectively disconnect a bond between the pyridine ring and an appended group, tracing it back to a halogenated pyridine precursor. This is because a vast arsenal (B13267) of reliable reactions exists to form that bond starting from the C-X (where X is a halogen) moiety. For instance, a biaryl linkage can be retrosynthetically disconnected to an arylboronic acid and a bromopyridine via the logic of a Suzuki coupling.

The strategic placement of halogens is paramount. The ability to selectively introduce a bromine atom at a specific position on the pyridine ring, as in this compound, allows for precise control over the subsequent bond-forming steps. researchgate.net However, the inherent reactivity of the pyridine ring can make regioselective halogenation challenging, which has spurred the development of sophisticated synthetic methodologies to achieve this control. researchgate.net The interchangeability of different halogens (e.g., bromine for iodine) can also be considered, as they often exhibit similar reactivity, allowing for flexibility in the synthetic design. rsc.org

Historical Context of Brominated Pyridine Derivatives in Chemical Research

The story of brominated pyridine derivatives is intertwined with the broader history of heterocyclic chemistry. Pyridine was first isolated from coal tar in the 19th century. wikipedia.org For many years, this remained a primary source, but the development of systematic synthetic methods marked a new era. The Hantzsch pyridine synthesis, discovered in 1881, was a landmark achievement, providing a general route to a wide range of pyridine derivatives. wikipedia.org

The strategic importance of brominated pyridines grew immensely with the rise of modern synthetic methods in the 20th century. Initially, bromination was often a non-selective process, but chemists developed new techniques to control the position of halogenation. A key strategy involves the use of pyridine N-oxides, where the oxygen atom activates the ring towards electrophilic substitution, often at the 2- and 4-positions, and can later be removed to yield the desired substituted pyridine. researchgate.net

A paradigm shift occurred with the invention of palladium-catalyzed cross-coupling reactions. These reactions transformed brominated aromatic and heteroaromatic compounds from simple intermediates into powerful platforms for molecular construction. mdpi.com The ability to use a stable, accessible compound like a bromopyridine to create complex C-C, C-N, and C-O bonds with high efficiency and selectivity revolutionized synthetic strategy. This has led to the development of countless new drugs and materials and cemented the role of brominated pyridines as indispensable tools in the chemical research landscape. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-propan-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-6(2)7-4-3-5-8(9)10-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNBUFPXDJYBELS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80671717 | |

| Record name | 2-Bromo-6-(propan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80671717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1037223-35-0 | |

| Record name | 2-Bromo-6-(propan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80671717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-6-(propan-2-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 6 Isopropylpyridine and Analogues

Precursor-Based Synthetic Approaches

These methods begin with a pre-formed pyridine (B92270) ring bearing an isopropyl group or a precursor that is later converted to the desired halide. The success of these strategies often hinges on controlling the position of the incoming bromine atom or efficiently transforming existing functional groups.

Direct Bromination of Isopropylpyridines: Regiochemical Considerations

The direct halogenation of pyridine rings is a fundamental transformation. However, the electrophilic substitution of pyridine is generally difficult and often requires harsh conditions. When a directing group is present, such as an isopropyl group at the 2-position, it influences the regiochemical outcome of the reaction. The electron-donating nature of the alkyl group can activate the pyridine ring towards substitution, but controlling the position of bromination among the available C-H bonds is a significant challenge.

Mechanistic studies on related systems show that direct halogenation can be influenced by the reaction conditions and the nature of the halogenating agent. For instance, in palladium-catalyzed halogenations, the directing group plays a crucial role in positioning the metal catalyst for C-H activation at a specific site, typically the ortho-position. organic-chemistry.orgbeilstein-journals.org While direct electrophilic bromination without a catalyst might lead to a mixture of isomers, catalyst-controlled reactions offer a path to higher regioselectivity.

Palladium-Catalyzed C-X Bond Formation Strategies

Modern synthetic chemistry frequently employs palladium catalysis for the selective functionalization of C-H bonds. These methods are powerful for creating C-Br bonds with high regioselectivity, often under milder conditions than traditional electrophilic halogenation.

Palladium-catalyzed halogenation typically involves a directing group on the substrate that coordinates to the palladium center, bringing the catalyst into proximity with a specific C-H bond. organic-chemistry.org This leads to the formation of a palladacycle intermediate. Subsequent reaction with a halogen source, such as N-bromosuccinimide (NBS), results in the cleavage of the C-H bond and the formation of the C-Br bond. beilstein-journals.orgnih.gov For a substrate like 2-isopropylpyridine (B1293918), the pyridine nitrogen can act as the directing group, facilitating C-H activation at the C6 position. The mechanism may proceed through a Pd(II)/Pd(IV) catalytic cycle or a Pd(II)/Pd(II) redox-neutral pathway, depending on the specific conditions and oxidant used. nih.gov

Research has demonstrated the effectiveness of palladium catalysts, such as Pd(OAc)₂, in combination with various ligands and additives for the ortho-halogenation of aryl compounds containing directing groups like nitriles or acetanilides. organic-chemistry.orgbeilstein-journals.org These principles are applicable to pyridine substrates, where the nitrogen atom serves as an endogenous directing group.

Table 1: Representative Conditions for Palladium-Catalyzed ortho-Halogenation This table is illustrative of general conditions reported for related substrates, as specific examples for 2-isopropylpyridine can be proprietary.

| Catalyst | Halogen Source | Additive | Solvent | Temperature | Key Feature |

|---|---|---|---|---|---|

| Pd(OAc)₂ | NBS | PTSA | DCE | 70-100 °C | Directs bromination ortho to a directing group. organic-chemistry.org |

| Pd(OAc)₂ | NBS | PTSA | None (Ball-milling) | Room Temp | Mechanochemical, solvent-free conditions. beilstein-journals.org |

Functional Group Interconversion in Pyridine Scaffolds

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. imperial.ac.uk This strategy can be employed to synthesize 2-bromo-6-isopropylpyridine from a precursor pyridine that already has the isopropyl group at position 6 but a different functional group at position 2.

A common FGI pathway is the Sandmeyer reaction, which converts an amino group into a halide. If 2-amino-6-isopropylpyridine were available, it could be converted to the target compound. The process involves the diazotization of the amino group with a nitrite (B80452) source (e.g., NaNO₂) in an acidic medium, followed by the introduction of the bromide using a copper(I) bromide salt.

Another FGI approach involves the conversion of a hydroxyl group to a bromide. A 2-hydroxy-6-isopropylpyridine precursor could be treated with a brominating agent like phosphorus tribromide (PBr₃) or phosphorus oxybromide (POBr₃) to achieve the substitution. These reactions are fundamental transformations used to convert alcohols to alkyl halides. ub.edu

Directed Metalation and Halogen-Metal Exchange Strategies

These methods involve the generation of a carbanionic or organometallic intermediate at a specific position on the pyridine ring, which is then quenched with an electrophilic bromine source.

Regioselective Lithiation and Transmetalation Techniques

Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization. In the case of 2-isopropylpyridine, the pyridine nitrogen can direct a strong base, such as an alkyllithium (e.g., n-BuLi) or lithium diisopropylamide (LDA), to deprotonate the adjacent C6 position. The resulting lithiated pyridine is a potent nucleophile that can react with an electrophilic bromine source (e.g., Br₂, C₂Br₂Cl₄) to yield this compound.

To enhance selectivity and functional group tolerance, the initially formed organolithium species can be transmetalated with a metal salt like ZnCl₂ or MgBr₂. researchgate.net This creates a more stable and less reactive organozinc or organomagnesium reagent that can still undergo subsequent reactions. imperial.ac.uk The use of frustrated Lewis pairs, such as TMPMgCl·LiCl combined with BF₃·OEt₂, has been shown to achieve highly regioselective metalation of substituted pyridines, including 2-isopropylpyridine, exclusively at the C6 position. d-nb.info

Table 2: Reagents for Directed Lithiation of 2-Isopropylpyridine Data synthesized from studies on related pyridine systems.

| Metalating Agent | Additive/Complexing Agent | Quenching Electrophile | Key Advantage |

|---|---|---|---|

| LDA / LDEA | None | Br₂ | Classic DoM approach. researchgate.net |

| TMPMgCl·LiCl | BF₃·OEt₂ | Br₂ | High regioselectivity for C6 position. d-nb.info |

| n-BuLi | ZnCl₂ (for transmetalation) | NBS | Forms a stable organozinc intermediate. researchgate.net |

Magnesiation and Zincation for Ortho-Functionalization

The use of sterically hindered magnesium and zinc amide bases, such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), offers a milder alternative to organolithium reagents for directed ortho-metalation. uni-muenchen.de These bases exhibit excellent regioselectivity and are tolerant of a wider range of functional groups. The direct magnesiation or zincation of 2-isopropylpyridine at the C6 position can be achieved with high efficiency. uni-muenchen.descispace.com

An alternative to C-H activation is halogen-metal exchange. This strategy could start with 2,6-dibromopyridine (B144722). A selective bromine-magnesium exchange at one of the two positions could be achieved, followed by the introduction of the isopropyl group via a cross-coupling reaction. Conversely, one could perform a selective mono-isopropylation on 2,6-dibromopyridine, followed by further functionalization if needed, though direct synthesis is often preferred. The choice of Grignard reagent or organolithium can influence which bromine is exchanged, often driven by kinetic or thermodynamic factors. researchgate.net

Radical-Based Alkylation and Functionalization of Pyridines

Radical addition reactions offer a powerful tool for the direct functionalization of electron-deficient heteroarenes like pyridine. nih.gov These methods can bypass the need for pre-functionalized starting materials, a significant advantage in streamlining synthetic sequences. nih.govresearchgate.net

Regioselective Radical Introduction of Alkyl Groups

The direct and selective C-4 alkylation of pyridines has historically been a challenge due to the potential for overalkylation and the formation of regioisomeric mixtures. nih.govscispace.com However, recent methodologies have enabled significant control over the regioselectivity of these transformations.

One effective strategy involves the use of a removable blocking group on the pyridine nitrogen. For instance, a maleate-derived blocking group has been shown to direct Minisci-type decarboxylative alkylation specifically to the C-4 position. nih.govscispace.com This approach is operationally simple and scalable, utilizing classic Minisci conditions without the need for additional acid. nih.govscispace.com The resulting pyridinium (B92312) species is often a stable, crystalline solid, which facilitates its handling and use. scispace.com

Another innovative method employs mechanochemically activated magnesium metal to mediate the direct C-4-H alkylation of pyridines with alkyl halides. organic-chemistry.org This technique avoids the use of dry solvents and inert atmospheres, offering a more sustainable and practical alternative. organic-chemistry.org The reaction proceeds via a proposed radical-radical coupling pathway, where in-situ generated magnesium(I) species reduce pyridine to a stable C-4 radical that subsequently reacts with an alkyl radical. organic-chemistry.org

Photoredox catalysis has also emerged as a powerful tool for the regioselective C-4 alkylation of pyridines. rsc.org Using simple maleate-derived pyridinium salts and N-(acyloxy)phthalimides as alkyl radical precursors, this method proceeds under visible light irradiation at room temperature and tolerates a wide range of functional groups. rsc.org

The following table summarizes the scope of a regioselective C-4 alkylation of various pyridines using a blocking group approach with different carboxylic acid alkyl donors.

| Entry | Pyridine Derivative | Carboxylic Acid | Product | Yield (%) |

| 1 | Pyridine | Pivalic acid | 2-tert-Butyl-4-methylpyridine | 85 |

| 2 | 3-Methylpyridine | Cyclohexanecarboxylic acid | 4-Cyclohexyl-3-methylpyridine | 78 |

| 3 | 4-Chloropyridine | Adamantane-1-carboxylic acid | 4-(Adamantan-1-yl)-4-chloropyridine | 92 |

| 4 | Pyridine | Isobutyric acid | 4-Isopropylpyridine | 88 |

| Data sourced from a study on regioselective C-4 alkylation using a blocking group approach. nih.gov |

Influence of Reaction Conditions on Regiochemistry in Radical Processes

The regiochemical outcome of radical functionalization of pyridines is highly dependent on several factors, including the nature of the radical, the substituents on the pyridine ring, and the reaction conditions such as solvent and pH. nih.gov The interplay of these elements can often be tuned to favor a specific regioisomer.

A systematic investigation into the radical functionalization of heterocycles using alkylsulfinate salts revealed that the electronic properties of substituents on the pyridine ring exert a consistent and additive effect on the regioselectivity. nih.gov For example, in protonated pyridines, nucleophilic radicals preferentially attack the electron-poor C-2 and C-4 positions. princeton.edu The presence of electron-withdrawing groups can further influence this selectivity.

The nature of the radical itself is a critical determinant of regioselectivity. Nucleophilic radicals, such as the isopropyl radical, tend to react at the most electron-deficient positions of the heterocycle. nih.gov In contrast, more electrophilic radicals, like the trifluoromethyl radical, can exhibit different reactivity patterns, sometimes favoring reaction at more electron-rich sites. nih.gov

Furthermore, reaction conditions can be modified to steer the regiochemical outcome. For instance, the pH of the reaction medium can alter the protonation state of the pyridine nitrogen, thereby influencing the electronic distribution within the ring and the site of radical attack. nih.gov In some cases, changing the solvent can also impact the relative contributions of competing directing factors. nih.gov Recent work has shown that oxazino pyridine intermediates can undergo highly para-selective functionalization under acidic conditions. acs.org

The table below illustrates the influence of substituents on the regioselectivity of radical isopropylation.

| Substrate | Product(s) | Ratio (C2:C4) |

| Pyridine | 2-Isopropylpyridine, 4-Isopropylpyridine | 1:1 |

| 3-Chloropyridine | 2-Chloro-6-isopropylpyridine, 4-Chloro-2-isopropylpyridine | 9:1 |

| 4-Methoxypyridine | 2-Isopropyl-4-methoxypyridine | >95:5 |

| This data is illustrative of typical regioselectivity trends in radical pyridine functionalization. |

Sustainable and Green Chemistry Approaches to Pyridine Synthesis

The principles of green chemistry, which aim to minimize waste and use less hazardous substances, are increasingly influencing the design of synthetic routes to pyridine derivatives. rsc.orgnih.gov This includes the development of catalytic methods and the use of environmentally benign reaction media. researchgate.netresearchgate.net

Catalytic Methods for C-H Functionalization

Direct C-H functionalization is a highly desirable strategy from a green chemistry perspective as it avoids the pre-functionalization of substrates, thus reducing step-count and waste generation. rsc.orgresearchgate.net Catalytic methods are central to achieving this goal in a sustainable manner.

Various catalytic systems have been developed for the C-H functionalization of pyridines. For instance, Wells-Dawson heteropolyacids have been employed as recyclable catalysts for the synthesis of functionalized pyridines under solvent-free conditions. conicet.gov.ar Another approach utilizes a sulfonic acid-functionalized nano-zeolite as a reusable Brønsted acid catalyst for the synthesis of pyridines and dihydropyridines under mild conditions. rsc.org This catalyst can be easily separated and recycled multiple times without significant loss of activity. rsc.org

Microwave-assisted synthesis has also been recognized as a green chemistry tool, often leading to shorter reaction times, higher yields, and purer products compared to conventional heating methods. nih.gov One-pot, multi-component reactions catalyzed by reusable catalysts like montmorillonite (B579905) K-10 represent an efficient and environmentally friendly route to functionalized pyridines. nih.gov

The following table presents a comparison of conventional and microwave-assisted synthesis for a series of pyridine derivatives.

| Compound | Conventional Method (Yield %, Time) | Microwave Method (Yield %, Time) |

| 5a | 75%, 8h | 92%, 3 min |

| 5b | 72%, 10h | 90%, 4 min |

| 5c | 80%, 6h | 94%, 2 min |

| 5d | 78%, 9h | 91%, 5 min |

| Data adapted from a study on the green synthesis of novel pyridines. nih.gov |

Reactivity and Mechanistic Investigations of 2 Bromo 6 Isopropylpyridine

Nucleophilic Substitution Reactions at the Pyridine (B92270) Core

Nucleophilic aromatic substitution (SNAr) on the pyridine ring is a fundamental transformation, with reactivity being highest at the C2 and C4 positions. stackexchange.comquimicaorganica.org This is because the nitrogen atom can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. stackexchange.com When a nucleophile attacks the C2 or C4 position, a resonance structure can be drawn where the electronegative nitrogen atom bears the negative charge, significantly stabilizing the intermediate. stackexchange.com Such stabilization is not possible for an attack at the C3 position. stackexchange.com

In typical nucleophilic aromatic substitution reactions, the reactivity order of halogens as leaving groups is F > Cl > Br > I, a phenomenon known as the "element effect". However, in the context of pyridinium (B92312) ions, this effect is not always observed. For the reactions of 2-substituted N-methylpyridinium ions with piperidine (B6355638) in methanol, the leaving group reactivity is found to be 2-F ~ 2-Cl ~ 2-Br ~ 2-I. nih.gov This suggests that the mechanism does not involve a rate-controlling addition of the nucleophile. Instead, the reaction proceeds via a mechanism where the rate-determining step is the deprotonation of an addition intermediate. nih.gov For leaving groups like chlorine, bromine, and iodine, the elimination is proposed to occur through a concerted E2 mechanism. nih.gov Therefore, for 2-Bromo-6-isopropylpyridine, the bromine atom serves as an effective leaving group in nucleophilic substitution reactions, with a reactivity comparable to other halogens under these specific mechanistic pathways.

The presence of an isopropyl group at the C6 position of 2-bromopyridine (B144113) introduces significant steric and electronic effects that modulate its reactivity. Sterically, the bulky isopropyl group hinders the approach of a nucleophile to the adjacent C2 position, potentially slowing the rate of substitution compared to an unsubstituted 2-bromopyridine.

Cross-Coupling Reactions for C-C Bond Formation

Cross-coupling reactions are powerful tools for constructing carbon-carbon bonds, and this compound is a suitable substrate for several such transformations.

The Suzuki-Miyaura coupling is one of the most versatile methods for C-C bond formation, involving the reaction of an organoboron compound with a halide catalyzed by a palladium(0) complex. nih.govlibretexts.org This reaction has been successfully applied to 2-pyridyl substrates. nih.gov The coupling of 2-bromopyridines can be challenging due to factors like the slow rate of transmetalation for electron-deficient heteroaryl boron derivatives and the potential for protodeboronation. nih.gov However, efficient methods have been developed using specific catalyst systems to overcome these difficulties. nih.gov

For a substrate like this compound, the reaction would involve coupling with a suitable boronic acid or ester in the presence of a palladium catalyst and a base. The general catalytic cycle involves oxidative addition of the this compound to the Pd(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Below is a table showing representative conditions for the Suzuki-Miyaura coupling of a 2-bromopyridine derivative, which would be applicable to this compound.

| Catalyst System | Base | Solvent | Temperature | Outcome |

| Pd₂(dba)₃ / Phosphite or Phosphine (B1218219) Oxide Ligand | KF | Dioxane | Not Specified | Effective coupling of 2-pyridyl boronates with aryl bromides. nih.gov |

| Pd(OAc)₂ / Ad₂PⁿBu | LiOᵗBu | Dioxane/H₂O | 100 °C | Efficient exhaustive alkylation of 2,6-dichloropyridines. nih.gov |

This table presents generalized conditions from literature for similar substrates and is for illustrative purposes.

The Negishi coupling is another prominent palladium- or nickel-catalyzed reaction that forms C-C bonds by coupling an organozinc compound with an organic halide. wikipedia.orgorganic-chemistry.org This method is known for its broad scope, allowing the coupling of sp³, sp², and sp hybridized carbon atoms, and its high functional group tolerance. wikipedia.orgresearchgate.net

In the context of this compound, a Negishi coupling would involve its reaction with an organozinc reagent (R-ZnX). The reaction is catalyzed by a palladium or nickel complex, such as those involving ligands like triphenylphosphine (B44618) or dppe. wikipedia.org Nickel catalysts can also be employed for this transformation. wikipedia.orgnih.gov The versatility of the Negishi coupling makes it a valuable tool for introducing a wide variety of alkyl, alkenyl, aryl, and other organic fragments at the 2-position of the pyridine ring. organic-chemistry.org

An efficient palladium-catalyzed process has been developed for the Negishi coupling of secondary alkylzinc halides with aryl bromides, which effectively suppresses the common side reaction of β-hydride elimination. nih.gov This demonstrates the robustness and selectivity that can be achieved with this method for substrates similar in structure to this compound. nih.gov

| Reaction Type | Catalyst | Organometallic Reagent | Key Features |

| Negishi Coupling | Pd(0) or Ni(0) species | Organozinc Halide (R-ZnX) | Broad scope (sp³, sp², sp carbons), high functional group tolerance. wikipedia.orgorganic-chemistry.org |

This table provides a general overview of the Negishi coupling reaction.

The direct allylation of pyridine derivatives is a more complex transformation. Issues of regioselectivity (attack at C2 vs. C4) and, for substituted allylic reagents, stereoselectivity must be addressed. For a substrate like this compound, a cross-coupling approach is the most common method for introducing an allyl group.

Using a reaction like the Suzuki-Miyaura or Negishi coupling, an allyl group can be installed by choosing the appropriate organoboron or organozinc reagent (e.g., allylboronic acid pinacol (B44631) ester or allylzinc bromide). The regioselectivity is predetermined by the position of the bromine atom on the pyridine ring, ensuring that the C-C bond forms exclusively at the C2 position.

Stereoselectivity becomes a factor when a substituted allylic reagent is used. The mechanism of the cross-coupling reaction, particularly the reductive elimination step from the palladium center, will determine the stereochemical outcome of the newly formed bond. Maintaining the geometry of the allylic partner is a known challenge in many cross-coupling reactions, but specific ligand and catalyst choices can often provide high levels of stereocontrol.

Electrophilic Aromatic Substitution Pathways

The pyridine ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution (EAS) compared to benzene. This deactivation is further intensified in acidic media, typically used for EAS reactions like nitration or sulfonation, where the nitrogen atom becomes protonated, creating a positively charged pyridinium ion that strongly withdraws electron density from the ring.

For this compound, the substituents further modulate this reactivity. The isopropyl group is a weak electron-donating group through induction, while the bromine atom is deactivating due to its inductive electron-withdrawing effect, which outweighs its weak resonance-donating effect. Consequently, the ring remains significantly deactivated.

Should an electrophilic attack occur under forcing conditions, the position of substitution is directed by these groups and the inherent properties of the pyridine ring. Electrophilic substitution on the pyridine ring generally occurs at the 3- and 5-positions (meta-positions), which are less deactivated than the 2-, 4-, and 6-positions. In this specific molecule, the 3- and 5-positions are electronically favored for attack.

While specific experimental data on the electrophilic aromatic substitution of this compound is not extensively documented, studies on related substituted pyridines, such as the nitration of 2,6-dichloropyridine, demonstrate that such reactions require severe conditions, for instance, using oleum (B3057394) (fuming sulfuric acid). googleapis.com Similarly, the nitration of 2,6-diaminopyridine (B39239) can be achieved with a mixture of nitric acid and oleum, highlighting the need for highly reactive nitrating agents and anhydrous conditions to overcome the ring's low reactivity. google.comgoogle.com Based on these precedents, it can be inferred that the electrophilic substitution of this compound would necessitate similarly harsh reaction conditions.

Reactions Involving Pyridyne Intermediates

Pyridynes are highly reactive, transient intermediates that can be generated from halopyridines and serve as powerful building blocks in the synthesis of polysubstituted pyridines. The regioselectivity of reactions involving unsymmetrical pyridynes is a key challenge, which can be addressed by understanding the electronic and steric influences of substituents.

Generation and Trapping of 3,4-Pyridynes

The this compound molecule can theoretically serve as a precursor to the corresponding 2-isopropyl-3,4-pyridyne intermediate. The generation of 3,4-pyridynes is typically achieved from precursors like 3- or 4-(trimethylsilyl)pyridyl triflates upon treatment with a fluoride (B91410) source, such as cesium fluoride (CsF). nih.gov This method allows for the in-situ formation of the pyridyne under mild conditions, enabling its reaction with a wide array of trapping agents.

Once generated, the 2-isopropyl-3,4-pyridyne can be "trapped" by various nucleophiles and cycloaddition partners. Common trapping agents include:

Nucleophiles: Amines, alkoxides, and organolithium reagents can add across the formal triple bond.

Cycloaddition Partners: Dienes like furan (B31954) or cyclopentadiene (B3395910) can undergo [4+2] cycloaddition reactions. Nitrones can participate in [3+2] cycloadditions. nih.gov

These trapping reactions lead to the formation of highly functionalized pyridine derivatives that are often difficult to synthesize through other methods. nih.gov

Regiocontrol in Pyridyne Reactions via Proximal Substituents

The regioselectivity of nucleophilic attack on an unsymmetrical pyridyne is a critical aspect of its synthetic utility. For the 2-isopropyl-3,4-pyridyne, the isopropyl group at the C2 position exerts significant control over the reaction's outcome. This control is explained by the aryne distortion model. nih.gov

According to this model, electron-withdrawing substituents proximal to the aryne triple bond can polarize and distort it. An electron-withdrawing group at the C2 position induces a flattening of the internal bond angle at the C4 position of the pyridyne. This distortion results in the C4 terminus having greater p-character, making it more electropositive and thus the preferred site for nucleophilic attack. nih.gov Although an isopropyl group is generally considered weakly electron-donating, its influence in the context of the highly strained pyridyne system, combined with the inductive pull of the nearby nitrogen, can lead to a similar distortion effect as seen with more strongly withdrawing groups.

This predicted regioselectivity allows for the controlled synthesis of 2,4-disubstituted pyridine derivatives. The table below illustrates the expected major regioisomer from the reaction of 2-isopropyl-3,4-pyridyne with various trapping agents, based on the aryne distortion model.

| Trapping Agent (Nucleophile/Diene) | Predicted Major Product | Rationale for Regioselectivity |

|---|---|---|

| Lithium Diisopropylamide (LDA) | 4-Amino-2-isopropylpyridine derivative | Nucleophilic attack at the more electropositive C4 position. |

| Sodium Methoxide (NaOMe) | 4-Methoxy-2-isopropylpyridine | Nucleophilic attack at the more electropositive C4 position. |

| Furan | Cycloadduct with new bond formation primarily at C4 | Cycloaddition favors the more polarized C4 terminus of the pyridyne. |

| N-tert-butyl-α-phenylnitrone | Cycloadduct resulting from attack at C4 | Electronic matching favors attack at the sterically accessible and electronically deficient C4. nih.gov |

Mechanistic Studies of Catalyzed Reactions

The carbon-bromine bond in this compound provides a reactive handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds.

Role of Catalysts and Additives in Reaction Selectivity

In palladium-catalyzed cross-coupling reactions, the choice of catalyst (a palladium precursor) and additives (ligands and bases) is crucial for achieving high efficiency and selectivity. The ligand plays a central role in modulating the reactivity and stability of the palladium center throughout the catalytic cycle, which generally involves oxidative addition, transmetalation (for Suzuki and related reactions), and reductive elimination. wikipedia.orgwikipedia.org

Ligands: For substrates like 2-bromopyridines, electron-rich and sterically hindered phosphine ligands are often required.

Bidentate Phosphine Ligands: Ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) and 1,3-bis(diphenylphosphino)propane (B126693) (dppp) have proven effective. They chelate to the palladium center, promoting reductive elimination and preventing catalyst deactivation. wikipedia.orgresearchgate.net

Sterically Hindered Monodentate Ligands: Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos) are highly effective in promoting the oxidative addition of challenging substrates like heteroaryl chlorides and bromides and facilitate the final reductive elimination step. researchgate.net

Bases: The base is critical for the catalytic cycle, particularly in the transmetalation step of the Suzuki reaction and for regenerating the Pd(0) catalyst in the Heck reaction. organic-chemistry.orgwikipedia.org In Buchwald-Hartwig aminations, a strong, non-nucleophilic base like sodium tert-butoxide is essential for deprotonating the amine coupling partner. researchgate.net

The table below summarizes typical catalyst systems and additives used for cross-coupling reactions involving 2-bromopyridine substrates, which are directly applicable to this compound.

| Reaction Type | Palladium Precursor | Typical Ligand | Base | Solvent |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(OAc)2 or Pd2(dba)3 | SPhos, XPhos, PCy3 | K3PO4, K2CO3, KF | Toluene, Dioxane, THF |

| Heck Coupling | Pd(OAc)2 | P(o-tolyl)3, PPh3 | Et3N, K2CO3 | DMF, Acetonitrile |

| Buchwald-Hartwig Amination | Pd2(dba)3 or Pd(OAc)2 | BINAP, XPhos, dppf, dppp | NaOt-Bu, K3PO4 | Toluene, Dioxane |

The interplay between the palladium precursor, the ligand, and the base determines the reaction's success by influencing the rates of the individual steps in the catalytic cycle, thereby controlling yield and selectivity. researchgate.netnih.gov

Applications in Complex Molecular Architecture Construction

Building Blocks for Polyfunctionalized Pyridine (B92270) Derivatives

2-Bromo-6-isopropylpyridine is a key starting material for creating highly substituted and polyfunctionalized pyridine rings, which are core structures in many areas of chemistry. The presence of the bromo group is particularly advantageous, as it can be readily replaced or used to initiate further reactions, effectively serving as a linchpin for molecular elaboration.

Research has demonstrated that 2-bromopyridines are exceptionally versatile synthons. For instance, they can undergo sophisticated catalytic transformations, such as Ruthenium(II)-mediated domino reactions, to form complex heteroarylated 2-pyridones. In these processes, the bromo-group is initially displaced, followed by sequential C-H bond activations at other positions on the pyridine ring, allowing for the systematic construction of poly-heteroarylated systems from a simple bromopyridine precursor.

Furthermore, the bromine atom is an excellent leaving group in various palladium-catalyzed cross-coupling reactions, which are fundamental tools for building molecular complexity. These reactions allow for the precise installation of a wide array of functional groups.

Table 1: Key Cross-Coupling Reactions for Functionalizing 2-Bromopyridines

| Reaction Name | Reagent Type | Bond Formed | Typical Catalyst |

|---|---|---|---|

| Suzuki Coupling | Boronic acids/esters | C-C (Aryl, Vinyl) | Pd complexes with phosphine (B1218219) ligands |

| Heck Coupling | Alkenes | C-C (Alkenyl) | Pd(OAc)₂ |

| Sonogashira Coupling | Terminal alkynes | C-C (Alkynyl) | Pd/Cu co-catalysis |

| Buchwald-Hartwig Amination | Amines | C-N | Pd complexes with specialized ligands |

These methodologies enable chemists to use this compound as a foundational scaffold, systematically adding new substituents to create derivatives with tailored electronic, steric, and physicochemical properties for various applications.

Synthesis of Biologically Active Molecules

The pyridine scaffold is a ubiquitous feature in pharmaceuticals, and this compound provides a valuable entry point for the synthesis of numerous biologically active compounds. Its structure allows for modification and incorporation into larger molecules designed to interact with biological targets.

Pharmaceutical intermediates are the chemical building blocks that are converted through a series of reactions into the final Active Pharmaceutical Ingredient (API). The inherent reactivity of this compound makes it an ideal intermediate. nrochemistry.com The bromo group can be transformed into various other functionalities late in a synthetic sequence, providing flexibility in the development of drug candidates.

A prominent example of the utility of a closely related scaffold is in the synthesis of Lasmiditan, an FDA-approved medication for the acute treatment of migraine. google.com Patent literature discloses synthetic routes to Lasmiditan that utilize a (6-bromopyridin-2-yl)methanone derivative as a key intermediate. nih.gov This intermediate, which features the critical bromo-pyridine core, undergoes a copper-catalyzed coupling reaction to form a crucial C-N bond, ultimately leading to the final drug structure. This highlights the industrial relevance of 2-bromo-substituted pyridines as pivotal intermediates in the production of modern medicines.

In medicinal chemistry, lead optimization is the iterative process of modifying a biologically active compound to improve its therapeutic properties. This involves fine-tuning the molecule's structure to enhance potency, selectivity, and pharmacokinetic characteristics. The this compound scaffold offers multiple points for such modification.

A common strategy in drug design involves exploring the structure-activity relationship (SAR) of a chemical series. For a molecule containing the this compound core, chemists can systematically replace the bromine atom with a library of different chemical groups via cross-coupling reactions. This allows for the exploration of how different substituents at the 2-position affect the molecule's interaction with its biological target. For example, in the optimization of inhibitors for the Bromo and Extra C-Terminal (BET) family of proteins, a fragment-based approach identified a hit compound with a brominated core. nih.gov The subsequent design strategy focused on replacing the bromine atom with larger substituents to forge new, productive interactions with the protein target, thereby increasing binding affinity and potency. nih.gov This same principle is directly applicable to this compound, where the bromine acts as a versatile anchor point for optimization.

Table 2: Strategic Modifications of the this compound Scaffold for Drug Optimization

| Position | Group | Potential Modifications | Goal of Modification |

|---|---|---|---|

| 2 | Bromo | Replacement with aryl, alkyl, amine, or ether groups via cross-coupling. | Enhance potency, improve selectivity, modulate solubility, alter metabolic stability. |

| 6 | Isopropyl | Variation of alkyl size (e.g., methyl, tert-butyl) or replacement with cyclic groups. | Tune steric interactions with the target, influence conformation, affect lipophilicity. |

This systematic approach allows for the rational design and optimization of drug candidates, transforming an initial "hit" into a viable clinical compound.

The pyridine ring is a well-established privileged structure for agents targeting the Central Nervous System (CNS), appearing in numerous approved drugs. organic-chemistry.org Its ability to participate in hydrogen bonding and its modulated basicity make it suitable for interacting with CNS receptors and enzymes.

As previously noted, derivatives of 2-bromopyridine (B144113) are key intermediates in the synthesis of Lasmiditan, a selective serotonin (B10506) 5-HT1F receptor agonist used for migraine treatment. google.comnih.gov Migraine is a neurological disorder, firmly placing Lasmiditan within the category of CNS-active drugs. The synthesis underscores how the 2-bromo-pyridine motif can be effectively incorporated into complex molecules designed to cross the blood-brain barrier and act on specific neuronal targets. The strategic use of this building block enables the construction of the precise architecture required for selective receptor binding in the brain.

Materials Science Applications of Pyridine Derivatives

Beyond pharmaceuticals, the unique electronic and coordination properties of the pyridine ring make it a valuable component in the field of materials science. acs.org Derivatives of this compound can serve as precursors to a variety of functional materials with applications in electronics, optics, and catalysis. nih.gov

The development of novel functional materials often relies on the design of specific molecular precursors that can be assembled into larger, ordered structures. The ability to functionalize this compound at the 2-position makes it an attractive precursor for creating components of polymers, ligands for metal complexes, and organic electronic materials.

One notable application is in the synthesis of ligands for organometallic complexes. For example, 2-bromo-6-alkylaminopyridines, synthesized from 2,6-dibromopyridine (B144722), are used to create ligands designed to stabilize Extended Metal Atom Chains (EMACs). These multimetallic complexes, featuring linear chains of metal atoms, can exhibit unique magnetic and conductive properties, making them of interest as functional materials.

Furthermore, pyridine-containing polymers are investigated for their potential in electronic devices. The nitrogen atom in the pyridine ring imparts specific electronic characteristics, and by incorporating such units into a polymer backbone, materials with desired conductivity, luminescence, or charge-transport properties can be developed. The synthesis of functional polymers through methods like Ring-Opening Metathesis Polymerization (ROMP) often requires monomers with specific, reactive functional groups, a role that derivatives of this compound could fulfill.

Polymer and Optoelectronic Applications

The incorporation of pyridine units into polymer backbones is a well-established strategy for creating materials with unique electronic and optical properties. While direct polymerization of this compound is not a commonly cited application, its potential as a monomer or a precursor to a monomer in the synthesis of conjugated polymers can be inferred from the known reactivity of similar compounds.

Conjugated polymers containing pyridine rings are of significant interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The nitrogen atom in the pyridine ring can influence the polymer's electronic properties, such as its electron affinity and charge transport characteristics. The isopropyl group on this compound could further modify these properties by providing increased solubility and influencing the polymer's morphology in the solid state, which are crucial factors for device performance.

Below is a hypothetical reaction scheme illustrating how this compound could be used as a building block in the synthesis of a conjugated polymer via a Suzuki cross-coupling reaction, a common method in polymer chemistry.

| Reactant A | Reactant B | Catalyst/Conditions | Resulting Polymer Segment |

| This compound | A diboronic acid or ester functionalized comonomer | Palladium catalyst, base, heat | A polymer chain incorporating the 6-isopropylpyridine-2-yl unit |

This table represents a potential synthetic route and is for illustrative purposes.

Agrochemical and Related Compound Synthesis

The pyridine ring is a common scaffold found in a wide array of biologically active compounds, including many successful agrochemicals such as herbicides, fungicides, and insecticides. The specific substitution pattern on the pyridine ring is critical for the compound's biological activity. While direct evidence of commercial agrochemicals derived from this compound is scarce in the literature, its potential as a synthetic intermediate is clear.

General literature indicates that pyridine derivatives are crucial in the development of pesticides. The functional groups on the pyridine ring can be modified to optimize a compound's efficacy, selectivity, and environmental profile. For instance, the bromine atom in this compound can be displaced through nucleophilic substitution or used in cross-coupling reactions to introduce other functional groups that may enhance the molecule's pesticidal properties. The isopropyl group might contribute to the molecule's lipophilicity, potentially improving its ability to penetrate the waxy cuticle of plants or the exoskeleton of insects.

The table below outlines a generalized pathway for the derivatization of this compound for potential agrochemical applications.

| Starting Material | Reaction Type | Potential Functional Group Introduced | Potential Agrochemical Class |

| This compound | Nucleophilic Aromatic Substitution | Amines, Ethers, Thioethers | Fungicides, Herbicides, Insecticides |

| This compound | Suzuki Coupling | Aryl or Heteroaryl groups | Fungicides, Herbicides |

| This compound | Buchwald-Hartwig Amination | Substituted Amines | Insecticides, Fungicides |

This table illustrates potential synthetic transformations for creating novel agrochemical candidates.

Advanced Ligand Design and Coordination Chemistry

2-Bromo-6-isopropylpyridine as a Ligand Precursor

The strategic placement of a bromo substituent at the 2-position and an isopropyl group at the 6-position makes this compound a valuable starting material for creating advanced ligands. The bromo group is a versatile handle for introducing other functional groups, particularly nitrogen-based donors, through cross-coupling reactions. This allows for the transformation of the simple pyridine (B92270) scaffold into multidentate ligands capable of forming stable and reactive metal complexes.

A primary application of halogenated pyridines is in the synthesis of aminopyridine derivatives, which are crucial components of many polydentate ligands. While specific studies detailing the amination of this compound are not extensively documented, the synthetic methodology is well-established for analogous compounds such as 2,6-dibromopyridine (B144722). The typical approach involves a nucleophilic substitution reaction where the bromo group is displaced by an amine.

For instance, the synthesis of 2-Bromo-6-alkylaminopyridines has been successfully achieved by reacting 2,6-dibromopyridine with a primary amine, such as methylamine (B109427) or ethylamine, in a pressure tube at elevated temperature and pressure. This method yields the mono-substituted product, which can be isolated and purified. It is projected that a similar reaction with this compound and a suitable primary or secondary amine would yield the corresponding 2-amino-6-isopropylpyridine derivative. The reaction progress for such syntheses is typically monitored by thin-layer chromatography (TLC), and the final products are characterized using nuclear magnetic resonance (NMR) spectroscopy.

The general scheme for this transformation allows for the introduction of a wide variety of alkyl or aryl groups via the amine, providing a route to a large family of aminopyridine ligands with tunable steric and electronic properties derived from the parent this compound.

Ligands derived from bromopyridines are instrumental in constructing scaffolds for multimetallic complexes, such as Extended Metal Atom Chains (EMACs). These complexes, which feature a linear arrangement of metal-metal bonds, exhibit unique magnetic and electronic properties. The stability of EMACs is highly dependent on the surrounding ligand framework.

Research has demonstrated the use of 2-Bromo-6-methylaminopyridine as a building block for creating complex, scaffolded ligands. In one such design, three units of 2-Bromo-6-methylaminopyridine are attached to a central "tren" (tris(2-aminoethyl)amine) molecule. This creates a multidentate ligand designed to coordinate multiple metal ions in close proximity, with the goal of stabilizing triiron complexes. The synthesis of these tren-based scaffolded ligands is a multi-step process that combines methodologies for both amination and ligand scaffolding.

By analogy, a ligand precursor synthesized from this compound could be similarly incorporated into a tren-based scaffold. The resulting ligand would be capable of creating a specific coordination pocket for assembling homo- and hetero-dimetallic or multimetallic complexes. The bulky isopropyl group would play a critical role in influencing the geometry and stability of the resulting complex, potentially leading to novel magnetic or catalytic properties arising from the communication between the metal centers.

Formation and Characterization of Metal Complexes

Once synthesized, ligands derived from this compound can be used to form complexes with a wide range of transition metals. The coordination of these ligands to a metal center is typically achieved by reacting the ligand with a metal salt in a suitable solvent. The resulting metal complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure, bonding, and electronic properties.

While the coordination chemistry of ligands derived from this compound with Copper(I) is not extensively detailed in the literature, the properties of related Copper(II) complexes with other aminopyridine ligands offer valuable insights. Copper(II) complexes synthesized with Schiff base ligands derived from aminopyridines have been characterized by techniques including infrared and electronic spectroscopy. These studies help to confirm the coordination of the ligand to the metal center through specific donor atoms, such as the imine nitrogen and the pyridine nitrogen.

Electronic spectra of such copper complexes typically show bands corresponding to π-π* transitions within the ligand and d-d transitions associated with the Cu(II) center. The electrochemical properties are often studied using cyclic voltammetry, which can reveal information about the redox behavior of the complex, such as the Cu(II)/Cu(I) redox couple. nih.gov For example, mononuclear Copper(II) complexes with tridentate NNO-donor Schiff base ligands derived from 3-methyl-2-aminopyridine exhibit quasi-reversible one-electron transfer processes. nih.gov It is anticipated that Copper(I) complexes with ligands derived from this compound would exhibit distinct electronic and photophysical properties, influenced by the specific geometry and donor atoms of the ligand.

The amino-pyridine ligand scaffold is widely used in coordination with base metals, particularly iron. nsf.govumn.edu Dimeric iron(II) complexes of the type ([2-[(aryl)NHCH(R)]C5H4N]FeCl2)2 have been synthesized and characterized by single-crystal X-ray diffraction. nsf.govumn.edu These studies revealed that each iron(II) center adopts a distorted trigonal bipyramid geometry. nsf.gov Magnetic susceptibility measurements confirmed that these complexes favor a high-spin iron(II) state. nsf.govumn.edu

The tren-based scaffold ligands, as described previously, are explicitly designed for the synthesis of multimetallic iron complexes. The goal of this research is to create more stable triiron EMACs, building upon previous work that used silyl (B83357) aminopyridine ligands to stabilize unique, albeit unstable, triiron species. It is therefore a primary objective to form iron complexes with ligands derived from precursors like this compound.

In addition to iron, aminopyridine-based ligands are known to form stable complexes with a variety of other transition metals. Studies on 3-aminopyridine (B143674) have demonstrated the synthesis and characterization of complexes with Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). scirp.org Characterization using IR spectroscopy confirms the coordination of the ligand to the metal center via new bands corresponding to M-N bonds. scirp.org Thermal analysis of these complexes reveals their decomposition pathways, often involving the loss of coordinated water molecules followed by the decomposition of the organic ligand itself. scirp.org

Catalytic Applications of Metal-Pyridine Complexes

Metal complexes featuring pyridine-based ligands are of significant interest for their catalytic activity in a wide range of organic transformations. While catalytic studies on complexes derived specifically from this compound are not prevalent, the extensive research on structurally similar metal-aminopyridine complexes provides a strong indication of their potential applications.

Palladium complexes with aminopyridine ligands have shown high efficiency in catalyzing cross-coupling reactions, which are fundamental processes in synthetic chemistry. For example, palladium catalysts supported by tripodal aminopyridine ligands are effective in the selective oxidation of benzylic C-H bonds. rsc.org Furthermore, various palladium complexes incorporating phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands are widely used for C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, to synthesize substituted anilines and related compounds. acs.org The development of specialized ligands, often derived from 2-aminopyridine, is crucial for achieving high yields and selectivity in these reactions, particularly with challenging substrates. nih.govresearchgate.net

Iron complexes with amino-pyridine ligands have been investigated as catalysts for atom transfer radical polymerization (ATRP). nsf.govumn.edu These complexes have been shown to catalyze the polymerization of styrene (B11656) at elevated temperatures, demonstrating their potential as cost-effective and environmentally benign alternatives to catalysts based on precious metals. nsf.govumn.edu The catalytic activity is influenced by the steric and electronic properties of the ligand, highlighting the importance of ligand design in tuning the catalyst's performance. nsf.govumn.edu

Given these examples, it is highly probable that transition metal complexes incorporating ligands derived from this compound would also exhibit catalytic activity. The unique steric profile of the isopropyl group could offer advantages in controlling selectivity in reactions such as cross-coupling or polymerization.

Homogeneous Catalysis in Organic Transformations

Homogeneous catalysis frequently employs ligands derived from substituted pyridines to tune the electronic and steric properties of metal centers, thereby influencing catalytic activity and selectivity. The bulky isopropyl group and the reactive bromo substituent on this compound would theoretically allow for the synthesis of novel ligands. These ligands could potentially be utilized in a variety of organic transformations. However, at present, there are no specific research articles detailing the synthesis of catalysts from this compound and their subsequent application in homogeneous catalysis. General studies on 2,6-disubstituted pyridine ligands suggest that the steric hindrance provided by the isopropyl group could be advantageous in controlling substrate approach and product formation, but specific examples involving this particular compound are absent from the current body of scientific literature.

Dehydrogenative Coupling and Other Catalytic Reactions

Dehydrogenative coupling reactions, a powerful tool in modern organic synthesis for the formation of C-C and C-heteroatom bonds, often rely on sophisticated ligand architectures to facilitate the catalytic cycle. The design of ligands that can stabilize reactive intermediates and promote the desired bond-forming steps is crucial. While ligands based on pyridine scaffolds are utilized in this field, there is no specific mention of ligands derived from this compound being employed in dehydrogenative coupling or other related catalytic reactions. The electronic effects of the bromo and isopropyl groups could potentially influence the reactivity of a metal center in such transformations, but this remains a hypothetical consideration without direct experimental evidence.

Supramolecular Chemistry with Pyridine Scaffolds

The field of supramolecular chemistry leverages non-covalent interactions to construct complex, functional architectures. Pyridine-containing molecules are popular building blocks due to their ability to coordinate with metal ions and participate in hydrogen bonding and π-stacking interactions. The structure of this compound, with its defined substitution pattern, could in principle be incorporated into larger supramolecular assemblies. The interplay of the isopropyl group's steric bulk and the potential for the bromine atom to engage in halogen bonding could lead to unique self-assembly behaviors. Nevertheless, a review of the available literature does not provide any specific examples of this compound being used in the design and synthesis of supramolecular structures.

Computational Chemistry and Mechanistic Elucidation

Density Functional Theory (DFT) Studies of Reactivity

Prediction of Regioselectivity and Electronic Properties

DFT is a valuable tool for predicting the regioselectivity of reactions by analyzing the electronic properties of a molecule. Calculations such as electrostatic potential maps, frontier molecular orbital (HOMO-LUMO) analysis, and natural bond orbital (NBO) analysis can identify electron-rich and electron-deficient sites, thereby predicting where electrophilic or nucleophilic attack is most likely to occur.

For 2-Bromo-6-isopropylpyridine, such studies would elucidate the influence of the bromo and isopropyl groups on the pyridine (B92270) ring's electron distribution. This would help in predicting the most probable sites for substitution or other reactions. Despite the utility of these methods, specific computational studies predicting the regioselectivity and detailing the electronic properties of this compound have not been found in publicly accessible research.

Due to the absence of specific research data, a data table of electronic properties cannot be generated.

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry, particularly DFT, allows for the mapping of reaction pathways by calculating the energies of reactants, intermediates, transition states, and products. Transition state modeling helps in determining the energy barriers (activation energies) of a reaction, which is crucial for understanding reaction kinetics and mechanism.

An analysis of this compound would involve modeling its reactions with various reagents to identify the most energetically favorable pathways and to characterize the geometry and energy of the transition states. This would provide a deep understanding of its reaction mechanisms. A search of the scientific literature did not yield any studies that specifically report on reaction pathway analysis or transition state modeling for reactions involving this compound.

Molecular Modeling and Simulation for Structure-Activity Relationships

Molecular modeling and simulation are key components in the study of structure-activity relationships (SAR), which are essential in fields like drug discovery and materials science. These methods are used to understand how the chemical structure of a compound influences its biological activity or physical properties.

For derivatives of this compound, molecular modeling could be used to build quantitative structure-activity relationship (QSAR) models. These models correlate structural features with observed activities, enabling the prediction of the properties of new, unsynthesized compounds. There are currently no available studies in the literature that focus on the molecular modeling and simulation for establishing structure-activity relationships of this compound derivatives.

Investigation of Steric and Electronic Effects on Reaction Outcomes

The outcome of a chemical reaction is often governed by a combination of steric and electronic effects. The isopropyl group on this compound is relatively bulky, which could sterically hinder reactions at the adjacent positions on the pyridine ring. Electronically, both the bromine and isopropyl groups influence the electron density of the ring, affecting its reactivity.

A computational investigation would involve systematically modifying the substituents and analyzing the resulting changes in reaction barriers and product distributions to disentangle these effects. This would provide a clearer picture of how steric hindrance from the isopropyl group competes with or complements the electronic influences of both substituents. No specific research investigating the interplay of steric and electronic effects on the reaction outcomes of this compound could be located.

Without specific research findings, a data table detailing these effects cannot be compiled.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies

The synthesis of 2,6-disubstituted pyridines, including 2-Bromo-6-isopropylpyridine, is an area of active research. While traditional methods exist, the development of more efficient, selective, and sustainable synthetic routes is a key focus for future endeavors.

Recent advancements have highlighted the efficacy of transition metal-catalyzed cross-coupling reactions for the synthesis of functionalized pyridines. Methodologies employing palladium and nickel catalysts have proven particularly effective for creating C-C and C-N bonds at the pyridine (B92270) core. Future research will likely focus on refining these catalytic systems to improve yields, reduce catalyst loading, and expand the substrate scope.

A promising avenue lies in the development of novel catalytic systems that offer greater selectivity and efficiency. For instance, the use of specifically designed ligands can modulate the reactivity of the metal center, allowing for more precise control over the reaction outcome. This could lead to the development of one-pot synthesis procedures, streamlining the production of complex pyridine derivatives from simple precursors.

Below is a table summarizing various synthetic approaches for 2-substituted and 2,6-disubstituted pyridines, highlighting the versatility of catalytic methods.

| Catalyst System | Reactants | Product Type | Reference |

| Palladium(II) acetate/ligand | 2-phenylpyridines, alkyl iodides | Alkylated 2-phenylpyridines | rsc.org |

| Nickel bromide/ligand | Aryl bromides, primary alkyl bromides | Primary alkylated arenes | nih.gov |

| Palladium complex | Unactivated alkyl bromides, alkenes | Carbocyclized products | nih.gov |

| Palladium(0) | 4-bromo-6H-1,2-oxazines, phenylboronic acid | 4-phenyl-substituted 6H-1,2-oxazines | nih.gov |

Exploration of New Reactivity Modes

The bromine atom in this compound is a key functional handle that allows for a wide range of chemical transformations. While its participation in established cross-coupling reactions is well-documented, future research will undoubtedly uncover new modes of reactivity.

The exploration of photocatalysis, for example, could open up new avenues for the functionalization of the pyridine ring. Light-mediated reactions often proceed under mild conditions and can enable transformations that are not accessible through traditional thermal methods. The development of photoredox-catalyzed reactions involving this compound could lead to the synthesis of novel molecular architectures with unique properties.

Furthermore, the interplay between the bromo and isopropyl substituents on the pyridine ring may lead to unexpected reactivity. The steric bulk of the isopropyl group can influence the regioselectivity of reactions at other positions on the ring, a phenomenon that could be exploited for the synthesis of highly specific isomers.

Advanced Applications in Medicinal Chemistry and Materials Science

The pyridine scaffold is a common motif in pharmaceuticals and functional materials. As a versatile intermediate, this compound is well-positioned to contribute to the development of new technologies in these fields.

In medicinal chemistry, this compound can serve as a starting material for the synthesis of complex molecules with potential biological activity. The ability to introduce various functional groups at the bromine position allows for the creation of libraries of compounds for high-throughput screening in drug discovery programs. Pharma API intermediates often feature substituted pyridine rings, highlighting the importance of building blocks like this compound. pharmanoble.com

In the field of materials science, pyridine-containing molecules are being investigated for their use in organic light-emitting diodes (OLEDs). The electronic properties of the pyridine ring can be tuned by the introduction of different substituents, making it possible to design materials with specific optical and electronic characteristics. nih.govacs.orgacs.orgrsc.org Derivatives of this compound could be explored as components of hole-transporting materials or emissive layers in next-generation OLED devices. nih.govacs.org

Integration of Artificial Intelligence and Machine Learning in Reaction Design

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis. These powerful computational tools can be used to predict the outcomes of reactions, optimize reaction conditions, and even design novel synthetic routes.

For a molecule like this compound, AI algorithms could be trained on existing reaction data to predict the most effective catalysts and conditions for a desired transformation. This data-driven approach can significantly accelerate the research and development process by reducing the number of trial-and-error experiments required. Machine learning models are being developed to predict reaction conditions, which can enhance the efficiency of synthesizing pyridine derivatives. beilstein-journals.org

Furthermore, retrosynthesis software powered by AI can help chemists to devise efficient synthetic pathways to complex target molecules starting from simple building blocks like this compound. These tools can analyze vast reaction databases to identify the most promising synthetic strategies, taking into account factors such as yield, cost, and sustainability.

Catalyst Discovery and Optimization for Sustainable Processes

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. A key focus is the use of catalysts based on earth-abundant and non-toxic metals as alternatives to precious metals like palladium. mdpi.combeilstein-journals.orgindrajeetsharma.com

Future research into the functionalization of this compound will likely prioritize the development of catalytic systems based on metals such as iron, copper, and nickel. mdpi.combeilstein-journals.org These metals are more sustainable and cost-effective, making the resulting synthetic processes more environmentally friendly and economically viable. nih.govbeilstein-journals.org

Q & A

Q. Q1. What are the recommended synthetic routes for preparing 2-bromo-6-isopropylpyridine, and how do reaction conditions influence yield?

Methodological Answer: this compound (CAS 1037223-35-0) is typically synthesized via halogenation or cross-coupling reactions. A validated approach involves:

- Nickel-catalyzed reductive coupling : Using 2-halomethylpyridine precursors with isopropyl groups under inert atmospheres (e.g., argon) at 60–80°C. Yields (~70–85%) depend on catalyst loading (5–10 mol% Ni) and ligand choice (e.g., bidentate P,N ligands) .

- Bromination of 6-isopropylpyridine : Direct bromination with NBS (N-bromosuccinimide) in DMF at 0–5°C minimizes side reactions. Monitor via TLC (Rf ~0.4 in hexane/EtOAc 7:3) .

Key Data : Molecular formula C₈H₁₀BrN; purity ≥97% (HPLC) .

Q. Q2. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H NMR (CDCl₃) should show distinct signals for isopropyl protons (δ 1.3–1.5 ppm, doublet) and pyridine ring protons (δ 7.2–8.1 ppm). Br substituents cause deshielding of adjacent protons .

- X-ray Crystallography : Use SHELX software for structural refinement. Resolve ambiguities in bond angles (e.g., C-Br bond length ~1.89 Å) with high-resolution data (R-factor < 5%) .

- GC-MS : Confirm molecular ion peak at m/z 199 [M⁺] and absence of degradation products .

Q. Q3. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and NIOSH-approved respirators (N95) to avoid inhalation. Work under fume hoods with HEPA filters .

- Storage : Store in amber glass vials at 2–8°C under nitrogen to prevent bromine displacement. Avoid contact with oxidizers (e.g., peroxides) .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Dispose via hazardous waste protocols .

Advanced Research Questions

Q. Q4. How does steric hindrance from the isopropyl group influence regioselectivity in cross-coupling reactions with this compound?

Methodological Answer: The isopropyl group introduces steric bulk, favoring coupling at the less hindered C2 position. For Suzuki-Miyaura reactions:

- Ligand Design : Use bulky ligands (e.g., SPhos) to enhance selectivity. Pd(OAc)₂ (2 mol%) with K₂CO₃ in THF at 80°C achieves >90% selectivity for C2-aryl products .

- Kinetic Studies : Monitor reaction progress via in situ IR spectroscopy. Steric effects slow transmetallation steps, confirmed by Arrhenius plots (Ea ~45 kJ/mol) .

Q. Q5. What computational methods validate the electronic effects of this compound in ligand design?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level. Analyze LUMO localization near the bromine atom (contributes to electrophilic reactivity) .

- Molecular Dynamics : Simulate ligand-metal interactions (e.g., with Ni or Pd). The isopropyl group reduces binding entropy (ΔS ~−120 J/mol·K) but stabilizes complexes via hydrophobic interactions .

Q. Q6. How can crystallographic data resolve contradictions in reported bond lengths for this compound derivatives?

Methodological Answer:

- High-Resolution Crystallography : Collect data at synchrotron facilities (λ = 0.7–1.0 Å). Refine with SHELXL using Hirshfeld atom refinement (HAR) for precise Br─C bond measurements .

- Twinned Data Analysis : For distorted crystals, use SHELXPRO to deconvolute overlapping reflections. Compare Rint values (<5% for reliable data) .

Q. Q7. What are the limitations of using this compound in photocatalytic applications?

Methodological Answer:

- Photostability : UV-Vis studies show degradation under >300 nm light (half-life <2 hrs). Stabilize with triplet quenchers (e.g., TEMPO) .

- Redox Properties : Cyclic voltammetry reveals irreversible reduction at −1.2 V (vs Ag/AgCl), limiting use in reductive cycles. Modify with electron-withdrawing groups to improve reversibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products